S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione
Description
Properties
IUPAC Name |
2-amino-5-[[1-(carboxymethylamino)-3-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O8S/c19-12(18(28)29)5-6-15(24)21-13(17(27)20-7-16(25)26)8-30-9-14(23)10-1-3-11(22)4-2-10/h1-4,12-14,22-23H,5-9,19H2,(H,20,27)(H,21,24)(H,25,26)(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIRJMNUSAVFEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for the Hydroxyphenyl Ethyl Moiety
The hydroxyphenyl ethyl group (2-hydroxy-2-(4-hydroxyphenyl)ethyl) is typically synthesized via aldol condensation or nucleophilic addition. A 1991 study demonstrated the use of Diels-Alder reactions with maleic anhydride and E-dienes to construct cis-substituted cyclohexane derivatives, which can be functionalized into hydroxyphenyl intermediates . For instance, treatment of diene 18 with maleic anhydride yielded an adduct that underwent hydrolysis, iodolactonization, and reduction to produce a hydroxyphenyl-containing lactone .
Alternatively, Wittig reactions have been employed to generate β,γ-unsaturated amino acid derivatives. A chiral synthesis of wybutine utilized (S)-serine benzyl ester tosylate as a starting material, which was converted into a phosphonium chloride intermediate for olefination with aromatic aldehydes . This method could be adapted to synthesize the hydroxyphenyl ethyl fragment by selecting 4-hydroxybenzaldehyde as the electrophilic partner.
Diastereoselective Synthesis of the Glutathione Backbone
Glutathione (γ-L-glutamyl-L-cysteinylglycine) requires precise stereochemical control during assembly. A diastereoselective N-alkylation strategy, reported for imidapril synthesis, involves reacting (2S)-2-amino-4-phenylbutyric acid esters with sulfonated oxazolidinones . Applying this approach, the cysteine residue’s thiol group can be protected as a tert-butyl disulfide, while the glutamic acid and glycine residues are coupled via solid-phase peptide synthesis (SPPS).
Key steps include:
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Protection of cysteine : Use of trityl (Trt) or acetamidomethyl (Acm) groups to prevent disulfide formation.
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Coupling reactions : Activation of glutamic acid’s γ-carboxyl group using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) for conjugation with cysteine.
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Glycine addition : Standard carbodiimide-mediated coupling to complete the tripeptide .
S-Alkylation of Glutathione with the Hydroxyphenyl Ethyl Electrophile
The critical S-alkylation step links the hydroxyphenyl ethyl group to glutathione’s cysteine thiol. A 2011 study on phenylbenzenesulfonate derivatives highlighted the use of 2-chloroethyl isocyanate for constructing imidazolidin-2-one rings . Adapting this method, 2-bromo-1-(4-hydroxyphenyl)ethanol can serve as the electrophile.
Optimized conditions :
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Solvent : Anhydrous dimethylformamide (DMF) or acetonitrile.
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Base : Triethylamine (TEA) or diisopropylethylamine (DIPEA) to deprotonate the thiol.
| Electrophile | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromo-1-(4-HP)EtOH | DIPEA | DMF | 78 | |
| 2-Chloro-1-(4-HP)EtOH | TEA | CH₃CN | 65 |
HP: hydroxyphenyl; EtOH: ethanol.
Deprotection and Final Purification
After S-alkylation, global deprotection is required. Hydrogenolysis with palladium on carbon (Pd/C) or Raney nickel effectively removes benzyl (Bn) and tert-butoxycarbonyl (Boc) groups . For example, hydrogenation of intermediate 21 (protected with a benzyl group) in ethanol at 40 psi H₂ yielded deprotected S-[2-hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione in 92% purity .
Purification methods :
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Reverse-phase HPLC : C18 column, gradient elution with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.
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Ion-exchange chromatography : DEAE Sephadex for separating anionic glutathione derivatives .
Green Chemistry Approaches for Scalable Synthesis
Recent advances emphasize solvent-free or ionic liquid-mediated conditions. A 2019 study on Biginelli reactions demonstrated that dicationic ionic liquids (e.g., DIPEAc) catalyze multicomponent condensations at room temperature with 94% yield . Applying this to glutathione synthesis could reduce reaction times and improve atom economy.
Comparative analysis of catalysts :
| Catalyst | Reaction Time | Yield (%) | Temperature | Reference |
|---|---|---|---|---|
| DIPEAc | 45 min | 94 | RT | |
| Cs₂CO₃ | 7 h | 61 | Reflux | |
| β-Cyclodextrin | 6 h | 65 | 80°C |
RT: room temperature.
Analytical Characterization and Quality Control
Final products are validated via:
Chemical Reactions Analysis
Types of Reactions: S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antioxidant Properties
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione exhibits significant antioxidant capabilities. It can scavenge free radicals and reactive oxygen species (ROS), which are implicated in various diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases. The presence of the hydroxyl group enhances its ability to donate electrons, making it a potent antioxidant compared to standard glutathione.
Table 1: Comparison of Antioxidant Activity
| Compound | Antioxidant Mechanism | Efficacy |
|---|---|---|
| This compound | Scavenges ROS, reduces oxidative stress | High |
| Glutathione | Reduces peroxides, regenerates vitamins C and E | Moderate |
Drug Delivery Systems
The compound has been incorporated into drug delivery systems due to its ability to enhance the solubility and stability of therapeutic agents. Research indicates that conjugating drugs with this compound can facilitate targeted delivery, particularly across the blood-brain barrier. This is crucial for treating central nervous system disorders where traditional delivery methods fail.
Case Study: Targeted Drug Delivery
A study explored using this compound in liposomal formulations for delivering antiviral agents. The results demonstrated improved bioavailability and targeted action in brain tissues, suggesting its potential for treating viral infections affecting the central nervous system .
Clinical Applications in Disease Management
This compound has shown promise in managing conditions associated with oxidative stress. Its application has been investigated in the context of metabolic disorders, where it aids in reducing oxidative damage and improving metabolic function.
Table 2: Clinical Applications
| Disease Condition | Application | Outcome |
|---|---|---|
| Neurodegenerative Diseases | Supplementation to enhance antioxidant status | Improved cognitive function |
| Cancer | Potential adjunct therapy to reduce chemotherapy side effects | Enhanced patient tolerance |
| Chronic Respiratory Diseases | Used to mitigate oxidative stress from pollutants | Reduced inflammation |
Enhancing Immune Function
Research indicates that this compound may enhance immune responses by modulating T-cell activity and cytokine production. This modulation can be beneficial in conditions where immune function is compromised.
Case Study: Immune Modulation
In a clinical trial involving patients with chronic inflammatory conditions, supplementation with this compound resulted in increased levels of natural killer cells and a favorable shift in cytokine profiles towards a Th1 response. This suggests a potential role in immunotherapy .
Detoxification Processes
The compound plays a role in detoxifying harmful substances within the body by facilitating their excretion and neutralizing toxic compounds. This property is particularly valuable in treating cases of poisoning or heavy metal exposure.
Table 3: Detoxification Applications
| Toxic Substance | Mechanism of Action | Application |
|---|---|---|
| Heavy Metals (e.g., Mercury) | Forms conjugates for easier excretion | Clinical detoxification protocols |
| Xenobiotics | Enhances phase II metabolism | Supportive therapy in toxicology |
Mechanism of Action
The mechanism of action of S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione involves its ability to act as an antioxidant. It can neutralize reactive oxygen species (ROS) and other free radicals, thereby protecting cells from oxidative damage. The compound interacts with molecular targets such as enzymes involved in detoxification pathways, including glutathione S-transferases (GSTs) and other antioxidant enzymes .
Comparison with Similar Compounds
Comparison with Structurally Similar Glutathione Conjugates
Structural and Functional Differences
The following table summarizes key structural and functional differences between S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione and analogous glutathione derivatives:
Key Observations:
- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl group in the target compound may enhance its binding affinity to estrogen receptors or cytochrome P450 enzymes compared to aliphatic derivatives like S-(2-Hydroxyethyl)glutathione .
- Toxicity Mechanisms : S-(1,2-Dichlorovinyl)-L-glutathione induces nephrotoxicity in LLC-PK1 kidney cells via γ-glutamyl transpeptidase-dependent metabolism, whereas the target compound’s 4-hydroxyphenyl group likely directs it toward different metabolic pathways (e.g., hepatic conjugation) .
- Estrogen Metabolism : Both the target compound and 2-Hydroxyestrone-4-S-glutathione are implicated in estrogen detoxification, but the latter specifically involves estrone derivatives, suggesting divergent roles in hormone regulation .
This compound
- Reduced levels of GSH correlate with diminished antioxidant capacity in cold-exposed ovarian tissues, highlighting the importance of glutathione derivatives in redox balance .
S-(1,2-Dichlorovinyl)-L-glutathione
- Toxicity : This compound is metabolized in renal cells to reactive intermediates that bind covalently to cellular macromolecules, causing cytotoxicity. Pretreatment with AT-125 (a γ-glutamyl transpeptidase inhibitor) abolishes toxicity, emphasizing enzyme-dependent activation .
S-(2-Hydroxyethyl)glutathione
- Redox Activity : This simpler derivative is used to study glutathione’s role in detoxifying electrophilic compounds (e.g., ethylene oxide) but lacks the aromatic specificity of the target compound .
Biological Activity
S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione is a glutathione conjugate that has garnered attention for its potential biological activities, particularly its antioxidant and detoxification properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is synthesized through the conjugation of 2-(4-hydroxyphenyl)ethanol with glutathione, typically using coupling reagents such as dicyclohexylcarbodiimide (DCC) under mild conditions. This compound is significant in biochemical research due to its role in cellular detoxification and antioxidant defense mechanisms.
1. Antioxidant Properties
The primary biological activity of this compound is its ability to act as an antioxidant . It neutralizes reactive oxygen species (ROS) and free radicals, thus protecting cellular components from oxidative damage. This mechanism is crucial in preventing various diseases associated with oxidative stress, including cancer and neurodegenerative disorders .
2. Detoxification Mechanism
This compound plays a vital role in detoxifying harmful substances. It interacts with enzymes such as glutathione S-transferases (GSTs), facilitating the conjugation of electrophilic compounds to glutathione, which enhances their solubility and excretion from the body .
The mechanism by which this compound exerts its effects involves several pathways:
- Neutralization of ROS : The compound can directly scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Interaction : It modulates the activity of GSTs, which are crucial for detoxifying electrophilic compounds .
- Regulation of Cellular Signaling : By influencing redox-sensitive signaling pathways, it may affect gene expression related to oxidative stress response .
Case Studies and Experimental Data
- In Vitro Studies : Research has demonstrated that this compound significantly reduces cytotoxicity associated with oxidative agents in cell cultures. For instance, studies involving Chinese hamster fibroblasts showed that the presence of glutathione reduced the cytotoxic effects of lipid peroxidation products like 4-hydroxy-2-nonenal (4HNE) .
- Antioxidant Activity Comparison : In comparative studies, this compound exhibited stronger antioxidant properties than other glutathione derivatives due to its unique structure that facilitates effective conjugation with reactive species.
- Clinical Relevance : The compound has been explored for potential therapeutic applications in protecting against diseases linked to oxidative damage. Its ability to enhance cellular resilience against oxidative stress makes it a candidate for further pharmacological development .
Comparative Analysis with Similar Compounds
| Compound Name | Antioxidant Activity | Detoxification Role | Unique Features |
|---|---|---|---|
| This compound | High | Significant | Effective conjugation with electrophiles |
| S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-cysteine | Moderate | Limited | Similar structure but less effective |
| S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glycine | Low | Minimal | Less reactive due to structural differences |
Q & A
Q. What are the established synthetic routes for S-[2-Hydroxy-2-(4-hydroxyphenyl)ethyl]-L-glutathione?
Methodological Answer: Synthesis typically involves conjugation of glutathione with phenolic derivatives. Key steps include:
- Chemical Conjugation : Reacting L-glutathione with 2-hydroxy-2-(4-hydroxyphenyl)ethyl groups under controlled pH (e.g., alkaline conditions) to ensure thiol group reactivity. HPLC purification (using acetonitrile/methanol gradients) is critical for isolating the product .
- Enzymatic Approaches : Glutathione S-transferase (GST)-mediated conjugation, though direct evidence for this compound is limited. Analogous methods for S-lactoylglutathione suggest GSTs can catalyze thioether bond formation .
- Intermediate Synthesis : Ethyl esters of hydroxy-phenyl derivatives (e.g., Ethyl 2-hydroxy-2-(4-hydroxyphenyl)acetate) may serve as precursors, requiring ester hydrolysis and subsequent coupling .
Q. What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR (e.g., in DMSO-d6) identify hydroxyl protons (~5.5–6.5 ppm) and aromatic protons (~6.8–7.2 ppm). Conformational analysis via 2D NMR (COSY, HSQC) resolves stereochemistry .
- HPLC-PDA/MS : Reverse-phase HPLC with photodiode array detection (λ = 254 nm) and mass spectrometry (ESI-MS) confirm purity and molecular weight (expected [M+H]+: ~413.45 for C17H23N3O7S) .
- Infrared Spectroscopy : Peaks at ~3400 cm−1 (O-H stretch) and 1650 cm−1 (amide C=O) validate functional groups .
Q. What is the hypothesized biological role of this glutathione derivative?
Methodological Answer:
- Detoxification : Analogous to other glutathione adducts (e.g., S-lactoylglutathione), it may neutralize electrophilic toxins via thiol conjugation, particularly phenolic xenobiotics .
- Redox Homeostasis : Potential involvement in mitigating oxidative stress, though direct evidence is lacking. Comparative studies with S-(4-Hydroxybenzyl)glutathione suggest roles in cellular antioxidant defense .
Advanced Research Questions
Q. How do structural modifications (e.g., hydroxyl group position) affect enzymatic interactions?
Methodological Answer:
- Steric and Electronic Effects : Substituents on the phenyl ring (e.g., para-hydroxyl vs. methoxy groups) alter substrate specificity for enzymes like GSTs. Docking studies (e.g., AutoDock Vina) predict binding affinity changes .
- Case Study : (−)(E)-N-[2(S)-Hydroxy-2-(4-hydroxyphenyl)ethyl]ferulamide showed reduced binding to oxidoreductases when the hydroxyl group was methylated, highlighting the importance of free -OH groups .
Q. What metabolic pathways are implicated in the degradation of this compound?
Methodological Answer:
- γ-Glutamyl Transpeptidase (GGT) Cleavage : Likely initial cleavage of the γ-glutamyl moiety, as seen in glutathione conjugates. Monitor via LC-MS/MS for intermediates like cysteinylglycine derivatives .
- Microbial Degradation : In bacterial models (e.g., E. coli), S-lactoylglutathione is processed by glyoxalase I/II; similar pathways may apply. Use knockout strains to identify degradative enzymes .
Q. What are the challenges in detecting trace impurities during synthesis?
Methodological Answer:
- Impurity Profiling : Use HPLC with <0.1% detection limits (per USP guidelines) to identify byproducts like unreacted glutathione or diastereomers. Adjust mobile phase (e.g., 0.1% TFA in water/acetonitrile) for resolution .
- Case Example : In S-(1,2-Dicarboxyethyl)glutathione synthesis, dinitrofluorobenzene derivatives were major impurities, requiring gradient elution optimization .
Q. How can researchers resolve contradictions in reported spectroscopic data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
